(6R,7S)-7-[[2-(2-amino-4-thiazolyl)-1-oxoethyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
(6R,7S)-7-[[2-(2-amino-4-thiazolyl)-1-oxoethyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a cephalosporin.
Scientific Research Applications
Synthesis and Structural Analysis
Cephalosporin derivatives have been a focal point in synthetic chemistry research. For example, the synthesis of benzhydryl(6R,7R)-3-hydroxymethyl-8-oxo-7-salicylidene-amino-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate demonstrates the intricate process of hydrolyzing, protecting amino, and esterifying 7-amino cephalosporanic acid (7-ACA), yielding a significant 84.6% yield. This compound was then characterized using IR and 1HNMR techniques (Deng Fu-li, 2007).
Similarly, the work by Blau et al. (2008) involves the synthesis and total NMR characterization of a new cephalosporin derivative, highlighting its potential as a carrier for a range of drugs containing an amino group. This study also discusses the synthesis of related compounds, illustrating the versatility of cephalosporin derivatives in drug development (Blau et al., 2008).
Antibacterial Activity and Comparative Studies
Cephalosporin derivatives have been extensively studied for their antibacterial properties. A study by Neu et al. (1979) tested the in vitro activity of a cephalosporin compound against various gram-positive and negative bacteria, comparing it with other β-lactam compounds. This research is crucial for understanding the spectrum of activity of cephalosporins against different bacterial strains (Neu et al., 1979).
Additionally, the comparative effectiveness of cefazedone against other cephalosporins such as cefazolin and cephalothin has been evaluated in the treatment of experimental infections in mice, highlighting the efficacy of cefazedone in combating various bacterial strains (Bergmann et al., 1979).
Degradation and Stability Analysis
The stability and degradation patterns of cephalosporin derivatives are critical for their practical application. A study on ceftiofur sodium, a broad-spectrum cephalosporin, describes the preparation and identification of its hydrolysis products under controlled conditions. This research provides insights into the stability and metabolic pathways of cephalosporin derivatives (Koshy & Cazers, 1997).
Furthermore, Sugioka et al. (1990) investigated the stability and degradation pathways of cefpirome, a new semi-synthetic cephalosporin, under various conditions, thereby contributing to the understanding of its pharmacokinetics and potential applications (Sugioka et al., 1990).
Properties
Molecular Formula |
C18H23N9O4S3 |
---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
(6R,7S)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H23N9O4S3/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31)/t12-,15+/m0/s1 |
InChI Key |
QYQDKDWGWDOFFU-SWLSCSKDSA-N |
Isomeric SMILES |
CN(C)CCN1C(=NN=N1)SCC2=C(N3[C@@H]([C@H](C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O |
Canonical SMILES |
CN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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